molecular formula C8H14N6O2 B1394386 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1228070-75-4

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1394386
CAS No.: 1228070-75-4
M. Wt: 226.24 g/mol
InChI Key: OTFURZJNCACWRS-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of the compound 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide is an enzyme called nicotinamide N-methyltransferase (NNMT) . This enzyme is predominantly expressed in the liver and fat cells . It plays a crucial role in the metabolism of nicotinamide (NCA), pyridine, and related analogues .

Mode of Action

5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide functions by blocking the activity of NNMT . By inhibiting NNMT, it helps maintain efficient energy metabolism and preserve muscle mass . This compound has shown promising effects on muscle fibers by promoting mitochondrial biogenesis and enhancing energy production within cells .

Biochemical Pathways

The inhibition of NNMT by 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide affects several biochemical pathways. It influences the metabolism of nicotinamide and related compounds, leading to the formation of methylated metabolic products . This modulation of NNMT activity also appears to activate stem cells and boost skeletal muscle regeneration potential .

Result of Action

The inhibition of NNMT by 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide leads to significant cellular and molecular effects. It has been associated with significant weight reduction, decreased fat mass and fat cell size, and lower plasma cholesterol and glucose levels . These effects suggest potential therapeutic applications for conditions like obesity and type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide. For instance, the expression and activity of NNMT can vary depending on the tissue type and physiological state . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a transition-metal-free strategy. One such method involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is carried out under mild conditions, making it an efficient and straightforward approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized triazoles, which can be further utilized in different applications.

Scientific Research Applications

5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Properties

IUPAC Name

5-amino-1-[2-oxo-2-(propan-2-ylamino)ethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O2/c1-4(2)11-5(15)3-14-7(9)6(8(10)16)12-13-14/h4H,3,9H2,1-2H3,(H2,10,16)(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFURZJNCACWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=C(N=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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